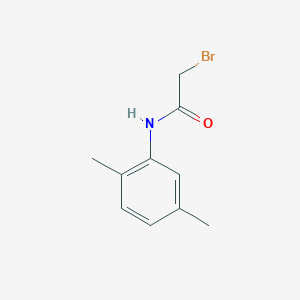

2-bromo-N-(2,5-dimethylphenyl)acetamide

Descripción general

Descripción

The compound "2-bromo-N-(2,5-dimethylphenyl)acetamide" is a brominated acetamide derivative. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated acetamides and their properties, which can be used to infer some aspects of the compound . For instance, brominated acetamides are often synthesized for their potential biological activities and can be structurally characterized using various spectroscopic techniques .

Synthesis Analysis

The synthesis of brominated acetamides typically involves the addition of bromine and an acetamido group across an olefinic double bond, as seen in the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives . The reaction conditions often include a catalyst such as sodium acetate and may proceed via a radical-anion radical chain mechanism, as suggested by the reaction of 2-bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide . These methods could potentially be adapted for the synthesis of "2-bromo-N-(2,5-dimethylphenyl)acetamide."

Molecular Structure Analysis

The molecular structure of brominated acetamides can be determined using spectroscopic methods and computational studies. For example, the structures of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were investigated using ab initio and DFT studies to determine their structural and vibrational characteristics . Similarly, the molecular conformation of N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide was analyzed and found to be similar to other closely related acetanilides . These approaches could be applied to "2-bromo-N-(2,5-dimethylphenyl)acetamide" to elucidate its molecular structure.

Chemical Reactions Analysis

Brominated acetamides can undergo various chemical reactions. For instance, the reaction of N-bromoacetamide with ammonia in tetrahydrofuran yields acetamido-furanose derivatives . The thermolysis of N,N-dimethyl-2,2-diphenyl-2-(phenylazo)acetamide in the presence of sodium methoxide leads to the formation of different products through a radical-anion radical chain process . These reactions highlight the reactivity of brominated acetamides and could provide insights into the chemical behavior of "2-bromo-N-(2,5-dimethylphenyl)acetamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamides can be deduced from experimental and computational data. For example, the antimicrobial properties of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole were reported, and its molecular structure and vibrational frequencies were investigated both experimentally and theoretically . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using NBO analysis . These studies provide a framework for understanding the properties of "2-bromo-N-(2,5-dimethylphenyl)acetamide."

Aplicaciones Científicas De Investigación

Metabolism and Identification

- Analysis of Urine Metabolites : Studies have investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug, in humans and rats. Key metabolites identified include 4-bromo-2,5-dimethoxyphenylacetic acid and N-(4-bromo-2-methoxy-5-hydroxyphenylethyl)acetamide, indicating species-specific differences in metabolism (Kanamori et al., 2013); (Kanamori et al., 2002).

Chemical Synthesis and Structure

Synthesis of Atropisomers : A study focused on the synthesis and structure of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, an analogous compound, highlighting its potential in organic chemistry and pharmacology (Skladchikov et al., 2013).

Antimicrobial and Hemolytic Activity : Research into 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which include structures similar to 2-bromo-N-(2,5-dimethylphenyl)acetamide, revealed significant antimicrobial activities, suggesting potential applications in antimicrobial drug development (Gul et al., 2017).

Pharmacology and Medicinal Chemistry

- Synthesis and Biodistribution of PET Ligands : A study on N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide, related to 2-bromo-N-(2,5-dimethylphenyl)acetamide, shows its application in positron emission tomography (PET) ligand development for investigating neurokinin(1) receptors (Mey et al., 2005).

Molecular and Electronic Studies

- Molecular and Electronic Analysis : An analysis of 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide (DEAL), a compound structurally similar to 2-bromo-N-(2,5-dimethylphenyl)acetamide, was conducted to understand its bioactivity and electronic properties, which could inform applications in bioactive molecule development (Anban et al., 2017).

Biological Screening and Fingerprint Applications

- Screening for Antibacterial and Antifungal Activity : Research on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, related to the compound , has revealed potential applications in antibacterial, antifungal, and fingerprint detection, indicating broad utility in both medical and forensic sciences (Khan et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPBJTDZFCNXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392269 | |

| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349120-88-3 | |

| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

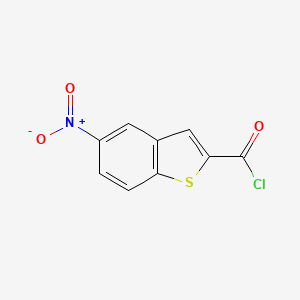

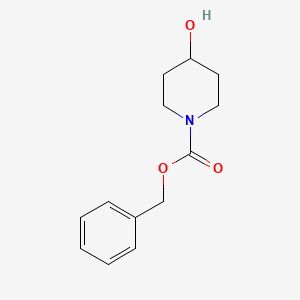

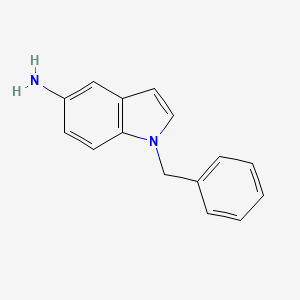

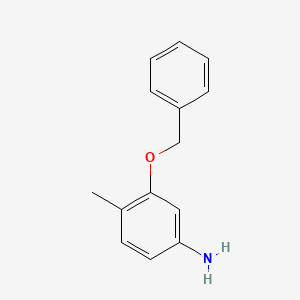

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)